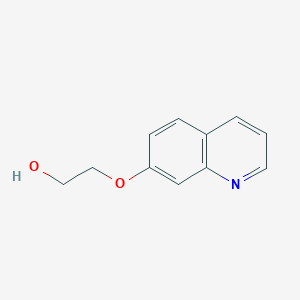

2-(7Quinolyloxy)ethanol

Description

2-(7-Quinolyloxy)ethanol is a quinoline derivative featuring an ethoxyethanol substituent attached to the quinoline ring. Quinoline derivatives are widely studied for their biological activity, including enzyme inhibition and therapeutic uses . The ethoxyethanol moiety in 2-(7-Quinolyloxy)ethanol likely influences its solubility, reactivity, and interaction with biological targets, similar to other ethanol-substituted heterocycles .

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-quinolin-7-yloxyethanol |

InChI |

InChI=1S/C11H11NO2/c13-6-7-14-10-4-3-9-2-1-5-12-11(9)8-10/h1-5,8,13H,6-7H2 |

InChI Key |

KJLIMQIMBRDKBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OCCO)N=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

A comparison of key structural analogs is summarized in Table 1:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Use/Activity |

|---|---|---|---|---|

| 7-(2-Ethoxyethoxy)quinoline | C₁₃H₁₅NO₂ | 217.27 g/mol | Ethoxyethoxy, quinoline | R&D (chemical synthesis) |

| Hydroxychloroquine | C₁₈H₂₆ClN₃O | 335.88 g/mol | Chloroquinoline, ethanolamine | Antimalarial, antirheumatic |

| 2-({4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinyl}oxy)ethanol | C₂₁H₂₁N₃O₄ | 379.42 g/mol | Methoxyethoxy, quinazoline, ethynylphenyl | R&D (kinase inhibition studies) |

| 7-Methoxy-4-phenylquinoline-2-thiol | C₁₆H₁₃NOS | 267.34 g/mol | Methoxy, thiol, phenyl | Organic reagent synthesis |

Key Observations :

- Substituent Effects: The ethoxyethanol group in 7-(2-ethoxyethoxy)quinoline and 2-(7-Quinolyloxy)ethanol enhances hydrophilicity compared to methoxy or thiol substituents in other analogs (e.g., 7-Methoxy-4-phenylquinoline-2-thiol) .

- Ring System Differences: Quinazoline derivatives (e.g., ) exhibit distinct electronic properties compared to quinoline due to the additional nitrogen atom, influencing binding affinity in kinase studies .

Key Observations :

- Handling Requirements: 7-(2-Ethoxyethoxy)quinoline mandates stringent protective measures (e.g., respirators, gloves) due to acute toxicity risks , whereas hydroxychloroquine’s risks are dose-dependent and well-documented .

- Data Gaps : Ecological persistence and bioaccumulation data are absent for most analogs, underscoring the need for further study .

Key Observations :

- Therapeutic vs. R&D Use: Hydroxychloroquine’s ethanolamine side chain is critical for its pharmacokinetics, whereas ethoxyethoxy substituents in R&D compounds prioritize synthetic versatility over bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.